![molecular formula C18H29O4- B1244333 (9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate](/img/structure/B1244333.png)
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate
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Overview
Description
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate is the conjugate base of (9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienic acid. It derives from a (9Z,11E,14Z)-octadeca-9,11,14-trienoate. It is a conjugate base of a (9Z,11E,13S,14Z)-13-hydroperoxyoctadecatrienoic acid.
Scientific Research Applications
Catalysis and Chemical Transformations : This compound is involved in catalytic transformations with iron(III) and copper(II), which are significant in generating peroxy radicals, as observed by Haynes and Vonwiller (1990) in the Journal of The Chemical Society, Chemical Communications (Haynes & Vonwiller, 1990).
Role in Lipid Oxidation and Amino Acid Degradation : Zamora, Gallardo, and Hidalgo (2008) in the Journal of Agricultural and Food Chemistry found that this compound, along with similar lipids, can significantly degrade amino acids through a Strecker-type mechanism, suggesting its role in lipid oxidation processes (Zamora, Gallardo, & Hidalgo, 2008).
Enzymatic Interactions : Blée, Wilcox, Marnett, and Schuber (1993) studied its interaction with soybean peroxygenase, revealing insights into the mechanism of hydroperoxide O-O bond cleavage in the Journal of Biological Chemistry (Blée, Wilcox, Marnett, & Schuber, 1993).
Acid-Catalyzed Transformations : Gardner, Nelson, Tjarks, and England (1984) in Chemistry and Physics of Lipids explored the acid-catalyzed transformation of this compound into various products, indicating a potential biological relevance in metabolic pathways (Gardner, Nelson, Tjarks, & England, 1984).
Role in Polyunsaturated Fatty Acid Peroxidation : Wilcox and Marnett (1993) found that this compound plays a key role in the amplification of lipid peroxidation in polyunsaturated fatty acids, as detailed in Chemical Research in Toxicology (Wilcox & Marnett, 1993).
Thermal Decomposition and Volatile Formation : Gardner and Selke (1984) investigated the thermal decomposition of related compounds and their role in generating various volatiles, adding to our understanding of lipid oxidation mechanisms, as reported in Lipids (Gardner & Selke, 1984).
Oxylipin Metabolism in Marine Algae : Gerwick, Moghaddam, and Hamberg (1991) in Archives of Biochemistry and Biophysics discussed the conversion of related fatty acids in the red alga Gracilariopsis lemaneiformis, highlighting the role of this compound in marine biology (Gerwick, Moghaddam, & Hamberg, 1991).
properties
Molecular Formula |
C18H29O4- |
---|---|
Molecular Weight |
309.4 g/mol |
IUPAC Name |
(9Z,11E,13S,14Z)-13-hydroperoxyoctadeca-9,11,14-trienoate |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h7,9,11-12,14-15,17,21H,2-6,8,10,13,16H2,1H3,(H,19,20)/p-1/b9-7-,14-11-,15-12+/t17-/m0/s1 |
InChI Key |
UKAYSZOBJMGOTG-NVZNDERGSA-M |
Isomeric SMILES |
CCC/C=C\[C@@H](/C=C/C=C\CCCCCCCC(=O)[O-])OO |
Canonical SMILES |
CCCC=CC(C=CC=CCCCCCCCC(=O)[O-])OO |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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